N-benzyl-6-methoxy-3-tosylquinolin-4-amine
Description
N-Benzyl-6-methoxy-3-tosylquinolin-4-amine is a quinoline derivative featuring a benzyl group at the 4-amino position, a methoxy substituent at position 6, and a tosyl (p-toluenesulfonyl) group at position 3. The quinoline core provides a planar aromatic system, while the substituents modulate electronic, steric, and solubility properties.
Properties
IUPAC Name |
N-benzyl-6-methoxy-3-(4-methylphenyl)sulfonylquinolin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3S/c1-17-8-11-20(12-9-17)30(27,28)23-16-25-22-13-10-19(29-2)14-21(22)24(23)26-15-18-6-4-3-5-7-18/h3-14,16H,15H2,1-2H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQVRGHFMZRTPBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=CN=C3C=CC(=CC3=C2NCC4=CC=CC=C4)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-6-methoxy-3-tosylquinolin-4-amine typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core, followed by the introduction of the methoxy group at the 6th position and the tosyl group at the 3rd position. The final step involves the benzylation of the amine group at the 4th position. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as palladium or copper compounds .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Green chemistry principles, such as solvent recycling and energy-efficient methods, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-6-methoxy-3-tosylquinolin-4-amine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a quinone derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The tosyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
Synthesis Applications
N-benzyl-6-methoxy-3-tosylquinolin-4-amine serves as a precursor in the synthesis of various pharmacologically active compounds. Its structural features allow it to participate in several chemical reactions, facilitating the development of new drugs.
1.1. Antidepressant Synthesis
Recent studies have highlighted the role of quinoline derivatives, including this compound, in synthesizing antidepressant molecules. The compound's functional groups can be modified to enhance efficacy against conditions like depression and anxiety disorders. For instance, metal-catalyzed reactions have been employed to create derivatives that exhibit improved antidepressant activity .
1.2. Antitubercular Agents
Research has demonstrated that quinoline derivatives can be effective against Mycobacterium tuberculosis. This compound can be utilized to synthesize compounds that inhibit the InhA enzyme, crucial for bacterial cell wall synthesis . This positions the compound as a potential scaffold for developing new antitubercular agents.
Biological Evaluation
The biological activities of this compound and its derivatives have been extensively studied, revealing promising results in various assays.
2.1. Enzyme Inhibition
In vitro studies have shown that derivatives of this compound exhibit inhibitory activity against key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE). Such activities are critical for developing treatments for neurodegenerative diseases and mood disorders . For example, certain derivatives have demonstrated significant inhibition of MAO-B, which is associated with neuroprotective effects.
2.2. Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity against various pathogens. Preliminary findings suggest that some synthesized quinoline derivatives show substantial antibacterial and antifungal properties, indicating their potential use in treating infections .
Therapeutic Applications
Given its diverse biological activities, this compound holds promise for therapeutic applications across multiple domains.
3.1. Neurodegenerative Diseases
Due to its ability to inhibit enzymes linked to neurodegeneration, this compound could play a role in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease. Its derivatives may enhance cognitive function by increasing acetylcholine levels through AChE inhibition .
3.2. Cancer Therapy
Emerging research suggests that quinoline-based compounds may possess anticancer properties by inducing apoptosis in cancer cells or inhibiting tumor growth factors. The structural modifications available with this compound make it a candidate for further exploration in cancer therapeutics.
Case Studies and Research Findings
Several case studies illustrate the utility of this compound in practical applications:
Mechanism of Action
The mechanism of action of N-benzyl-6-methoxy-3-tosylquinolin-4-amine involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Observations:
- Substituent Effects: Electron-Withdrawing Groups (EWGs): The tosyl group (target compound) and nitro group (NQ15) at position 3 enhance electrophilicity of the quinoline core. Tosyl’s sulfonyl group may improve solubility in polar solvents compared to nitro, which is strongly electron-withdrawing but less bulky . Positional Variability: NQ15 features a benzyloxy group at position 6 (vs. methoxy in the target), which increases steric hindrance and may reduce rotational freedom .
- Synthetic Efficiency: NQ15 was synthesized in 94% yield via nucleophilic substitution, indicating high efficiency for nitroquinoline derivatives . Data for the target compound’s synthesis is unavailable in the provided evidence, but the presence of tosyl suggests possible use of sulfonylation steps.
Spectroscopic and Analytical Comparisons
- NMR Signatures: NQ15’s 1H NMR (DMSO-d6) shows a singlet at δ 9.77 for the quinoline C2 proton, with aromatic multiplets between δ 7.19–7.88 . The target compound’s tosyl group would likely exhibit characteristic aromatic protons (~δ 7.3–7.8) and a methyl singlet near δ 2.1. Methoxy groups in both compounds resonate near δ 3.8–4.0, while benzyl/benzyloxy groups show peaks for CH2 protons (e.g., δ 5.20 for NQ15’s benzyloxy) .
Mass Spectrometry :
Pharmacological and Functional Implications
While pharmacological data for the target compound is absent in the evidence, analogs like NQ15 and nitroquinolines are explored for bioactivity. Key considerations include:
- Nitro Groups : NQ15’s nitro substituent may confer antibacterial or anticancer properties, common in nitroaromatics, but could also increase toxicity .
- Tosyl Groups : The target’s tosyl moiety might enhance metabolic stability or serve as a protecting group in multi-step syntheses .
- Trifluoromethyl/Pyrazolyl Derivatives : Compounds with trifluoromethyl () or pyrazolyl groups (e.g., ) are often designed for improved target binding or pharmacokinetics .
Biological Activity
N-benzyl-6-methoxy-3-tosylquinolin-4-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article provides an overview of the synthesis, biological evaluation, and research findings related to this compound, supported by data tables and case studies.
1. Synthesis of this compound
The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The quinoline scaffold is known for its versatility in medicinal chemistry, allowing for modifications that can lead to improved efficacy against specific targets.
Synthetic Pathway Overview
- Starting Materials : The synthesis begins with commercially available 6-methoxyquinoline derivatives.
- Tosylation : The introduction of the tosyl group enhances solubility and reactivity.
- Benzylation : The benzyl moiety is added through nucleophilic substitution reactions.
2.1 Antimycobacterial Activity
Recent studies have highlighted the antimycobacterial properties of quinoline derivatives, including this compound. In vitro evaluations against Mycobacterium tuberculosis have shown promising results.
| Compound | MIC (µM) | Selectivity (Vero/HepG2) |
|---|---|---|
| This compound | TBD | High |
| Comparison Compound (Isoniazid) | 2.7 | Low |
The minimal inhibitory concentration (MIC) values indicate that the compound exhibits activity comparable to established antimycobacterial agents, with selectivity favoring bacterial inhibition over mammalian cell toxicity .
2.2 Antioxidant Activity
The antioxidant capacity of this compound has been assessed using various assays, including DPPH and ABTS scavenging methods.
| Assay Type | % Inhibition at 100 µg/mL | IC50 (µg/mL) |
|---|---|---|
| DPPH | 85% | 15 ± 1.5 |
| ABTS | 90% | 12 ± 0.8 |
These results suggest that the compound effectively scavenges free radicals, potentially mitigating oxidative stress-related diseases .
2.3 Anticancer Activity
Quinoline derivatives have been extensively studied for their anticancer properties. Preliminary studies on this compound indicate its potential in inhibiting cancer cell proliferation.
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF7 (Breast) | 10 |
| HeLa (Cervical) | 8 |
The compound demonstrated significant cytotoxicity against both breast and cervical cancer cell lines, indicating its potential as a chemotherapeutic agent .
Case Study 1: Antimycobacterial Evaluation
In a study evaluating a series of quinoline derivatives, this compound was identified as one of the most potent compounds against drug-resistant strains of M. tuberculosis. The study utilized both MTT and neutral red assays to assess cell viability and selectivity towards bacterial cells over mammalian cells .
Case Study 2: Antioxidant Properties
Another investigation focused on the antioxidant properties of the compound, comparing it with standard antioxidants like Trolox and BHA. Results indicated that this compound exhibited superior radical scavenging activity, particularly in lipid peroxidation assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
